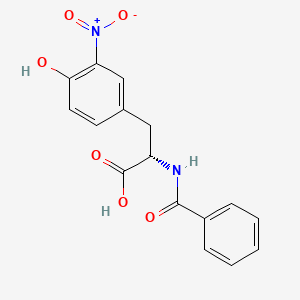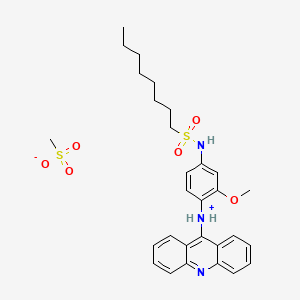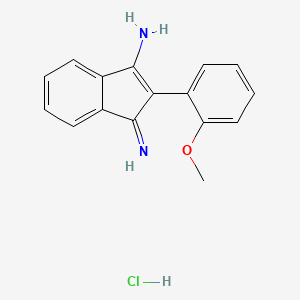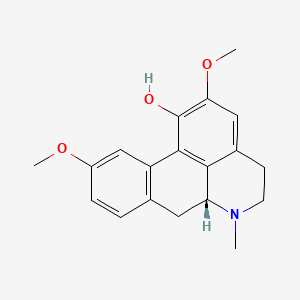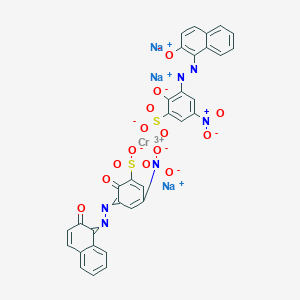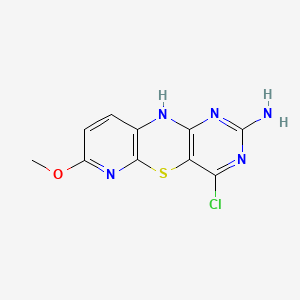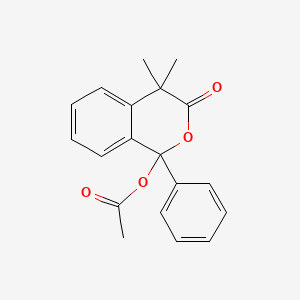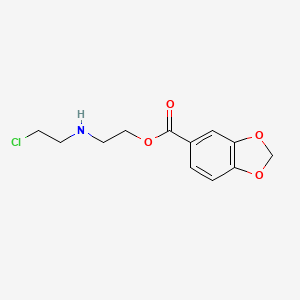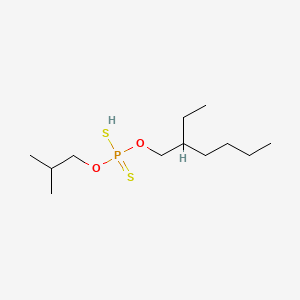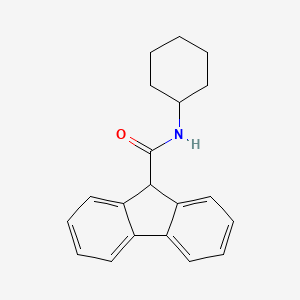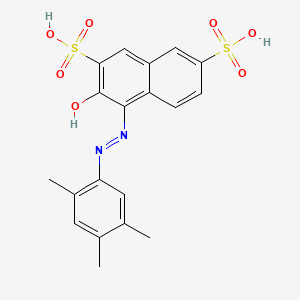
Ponceau 3R free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ponceau 3R free acid, also known as C.I. Food Red 6, is an azo dye that was once used as a red food colorant . It belongs to the family of Ponceau dyes, which are named after the French word for "poppy-colored" . The compound has a molecular formula of C19H16N2Na2O7S2 and a molar mass of 494.44 g·mol−1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ponceau 3R free acid involves the diazotization of 2,4,5-trimethylaniline followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid . The reaction conditions typically include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ponceau 3R free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can occur in the presence of halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Ponceau 3R free acid has a wide range of applications in scientific research:
Chemistry: Used as a standard dye in chromatography and spectrophotometry for the analysis of various compounds.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in various medical tests.
Mechanism of Action
The mechanism of action of Ponceau 3R free acid involves its interaction with various molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with proteins and other biomolecules. The compound’s ability to bind to proteins makes it useful in staining techniques, where it helps visualize protein bands in electrophoresis .
Comparison with Similar Compounds
Ponceau 3R free acid is part of a family of azo dyes, which include:
Ponceau 4R: Another red azo dye used in food and textile industries.
Ponceau S: Commonly used in staining proteins in Western blotting and other assays.
Ponceau SX: Used in similar applications as Ponceau 3R but with different spectral properties.
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct spectral properties and reactivity compared to other Ponceau dyes. Its ability to form stable complexes with proteins and its use in various analytical techniques highlight its versatility and importance in scientific research .
Properties
CAS No. |
25738-43-6 |
|---|---|
Molecular Formula |
C19H18N2O7S2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H18N2O7S2/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28/h4-9,22H,1-3H3,(H,23,24,25)(H,26,27,28) |
InChI Key |
OQQYJPVCDFFEIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


